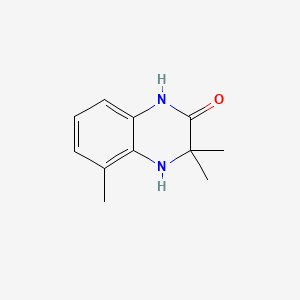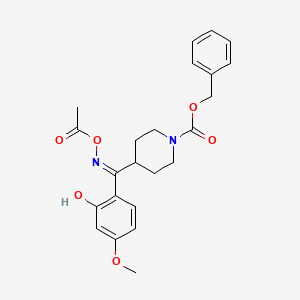
2-(1-Piperazinyl)pyrimidine-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(1-Piperazinyl)pyrimidine-d8” is a stable isotope labelled metabolite . It is also known as “4-(2-Pyrimidinyl)piperazine-d8”, “N-2-Pyrimidinylpiperazine-d8”, “CM 56324H-d8”, and "PmP-d8" . It has a molecular formula of C8H4D8N4 and a molecular weight of 172.26 . This compound is a piperazine-based derivative and is a metabolite of buspirone .
Synthesis Analysis
The synthesis of “2-(1-Piperazinyl)pyrimidine-d8” involves the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules . This process, known as deuteration, is often used as a tracer for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Molecular Structure Analysis
The molecular structure of “2-(1-Piperazinyl)pyrimidine-d8” is represented by the SMILES notation: [2H]C1([2H])C([2H])([2H])NC([2H])([2H])C([2H])([2H])N1C2=NC=CC=N2 . This notation describes the structure of the molecule in terms of the atoms present and their connectivity.
Chemical Reactions Analysis
“2-(1-Piperazinyl)pyrimidine-d8” is a deuterium-labeled compound, which means it has been chemically modified to contain deuterium atoms instead of hydrogen . This modification can affect the compound’s reactivity and stability. For example, deuterium-labeled compounds are often used as tracers in drug development processes to track the compound’s behavior in the body .
Physical And Chemical Properties Analysis
“2-(1-Piperazinyl)pyrimidine-d8” is a neat compound with a molecular formula of C8H4D8N4 and a molecular weight of 172.26 . More detailed physical and chemical properties were not found in the search results.
Aplicaciones Científicas De Investigación
Derivatization Reagent for Carboxyl Groups on Peptides
This compound can be used as a derivatization reagent for the carboxyl groups on peptides . Derivatization is a technique used in chemistry which transforms a chemical compound into a product of similar chemical structure but with specific chemical properties. This makes it useful in various fields of research and industry.
Spectrophotometric Analysis of Phosphopeptides
“2-(1-Piperazinyl)pyrimidine-d8” can be used in the spectrophotometric analysis of phosphopeptides . Spectrophotometry is a method used in molecular biology for quantifying the amount of a specific substance in a mixture by measuring the amount of light that a sample absorbs.
Synthesis of Pyrrolopyridine Derivatives
It can be used as a starting reagent for the synthesis of 3-{(4-(pyrimidin-2-yl)piperazin-1-yl)methyl}-1H-pyrrolo[2,3-b]pyridine . This compound could have potential applications in medicinal chemistry.
Synthesis of Pyridazinol Derivatives
“2-(1-Piperazinyl)pyrimidine-d8” can also be used in the synthesis of 3-phenyl-6-(4-(pyrimidin-2-yl)piperazin-1-yl)pyridazin-4-ol . This compound could be used in the development of new pharmaceuticals.
Safety and Hazards
The safety data sheet for a similar compound, “2-(1-Piperazinyl)pyrimidine”, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .
Propiedades
IUPAC Name |
2,2,3,3,5,5,6,6-octadeuterio-1-pyrimidin-2-ylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4/c1-2-10-8(11-3-1)12-6-4-9-5-7-12/h1-3,9H,4-7H2/i4D2,5D2,6D2,7D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBFGEHILMYPTF-DUSUNJSHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NC=CC=N2)([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858319 |
Source


|
| Record name | 2-[(2,2,3,3,5,5,6,6-~2~H_8_)Piperazin-1-yl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Piperazinyl)pyrimidine-d8 | |
CAS RN |
1309283-31-5 |
Source


|
| Record name | 2-[(2,2,3,3,5,5,6,6-~2~H_8_)Piperazin-1-yl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl-N-boc-4[(diethoxy-phosphoryl)-difluoro]methyl phenylalanine](/img/structure/B587285.png)

![(betaS)-beta-[(1,1-tert-Butyloxycarbonyl)amino]-4-benzyloxy-benzenepropionic Aldehyde](/img/structure/B587288.png)
![Methyl (3S)-3-[4-(benzyloxy)phenyl]-3-{benzyl[(1R)-1-phenylethyl]amino}propanoate](/img/structure/B587290.png)


![2H-[1,3]Dioxolo[4,5-e][1,2]benzoxazole](/img/structure/B587297.png)



